2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-3-6-14(13(18)8-11)23-9-15(20)19-12-4-1-10(2-5-12)7-16(21)22/h1-6,8H,7,9H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJOXMSYQWMNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic acid: This is achieved by the chlorination of phenol to produce 2,4-dichlorophenol, which is then condensed with chloroacetic acid.
Formation of 2-(2,4-Dichlorophenoxy)acetamide: The 2,4-Dichlorophenoxyacetic acid is reacted with ammonia or an amine to form the corresponding amide.
Coupling with 4-Aminophenylacetic acid: The 2-(2,4-Dichlorophenoxy)acetamide is then coupled with 4-aminophenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid , identified by the CAS number 1012207-68-9, has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, particularly in the fields of pharmacology and biochemistry, while presenting comprehensive data and case studies.
Pharmacological Applications
The primary focus of research on this compound is its potential as a pharmaceutical agent. Its structure suggests that it may exhibit anti-inflammatory and analgesic properties similar to other acetic acid derivatives.
Anti-inflammatory Activity
Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. Studies have shown that derivatives of phenylacetic acids can effectively reduce inflammation in animal models.
Case Study: In Vivo Models
A study conducted on rats demonstrated that administration of this compound resulted in significant reduction of paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent .
Biochemical Research
The compound's unique dichlorophenoxy group may also make it a candidate for studying cellular signaling pathways. Research has indicated that phenoxyacetic acids can interact with various receptors and enzymes within cells.
Cell Signaling Pathways
Investigations into the modulation of specific signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), have shown promising results. The compound could potentially alter cellular responses to stress or injury.
Agricultural Applications
Given the presence of the dichlorophenoxy moiety, there is potential for applications in agrochemicals. Compounds with similar structures are often investigated for their herbicidal properties.
Herbicidal Activity
Research has indicated that derivatives can inhibit plant growth by interfering with auxin transport mechanisms. This could be explored further to develop new herbicides that target specific weeds without affecting crops.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular signaling pathways. This modulation can lead to changes in cellular processes such as inflammation, growth, and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Features of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic Acid and Analogues
Key Observations :
- Substitutions such as glycine (in N-[(2,4-Dichlorophenoxy)acetyl]glycine) or pyrrole-ester groups (in the ethyl ester derivative) alter solubility and bioactivity .
- Compounds lacking the acetamido bridge (e.g., 2,4-D, triclosan) exhibit divergent applications, ranging from herbicide use to antimicrobial activity .
Table 2: Comparative Bioactivity Data
Key Findings :
- The target compound’s thiourea derivatives exhibit 6.5-fold greater COX-2 inhibition than 2,4-D, attributed to enhanced hydrogen bonding and hydrophobic interactions in the enzyme’s active site .
- 2,4-D’s herbicidal activity stems from its auxin-like disruption of plant growth, a property absent in the acetamido-phenyl derivatives .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Notes:
Biological Activity
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid, also known by its CAS number 1012207-68-9, is a synthetic compound derived from phenylacetic acid. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₃Cl₂N₃O₄, with a molecular weight of 354.18 g/mol. The compound features a dichlorophenoxy group and an acetamido moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that phenylacetic acid (PAA), a structural analog of the compound , exhibits significant antibacterial properties. For example, PAA has been shown to inhibit the growth of Agrobacterium tumefaciens, a pathogen responsible for root cancer in plants. The mechanism involves disruption of cell membrane integrity and inhibition of protein synthesis, leading to cell death .
Anti-inflammatory Potential
Molecular docking studies suggest that derivatives of phenylacetic acid can effectively interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. These studies indicate that the synthesized compounds may serve as potential anti-inflammatory agents by inhibiting COX-2 activity more effectively than traditional compounds like 2,4-Dichlorophenoxyacetic acid .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Disruption of cell membrane integrity, inhibition of protein synthesis | |
| Anti-inflammatory | Inhibition of COX-2 enzyme |
Case Studies
- Antibacterial Efficacy Against A. tumefaciens :
- Molecular Docking Studies :
Research Findings
Recent investigations highlight the importance of the structural components in determining biological activity:
- Dichlorophenoxy Group : This moiety is crucial for the antimicrobial activity observed in related compounds.
- Acetamido Moiety : Enhances solubility and may improve interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone), pH 4–6 is optimal for coupling reactions involving chlorophenoxy derivatives, with benzene extraction and reduced-pressure rectification for purification . A stepwise approach is recommended:
Amide Bond Formation : React 2,4-dichlorophenoxyacetic acid with 4-aminophenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) under nitrogen.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| pH | 4.0–5.5 | Prevents hydrolysis |
| Temperature | 25–30°C (room temp) | Minimizes side reactions |
| Reaction Time | 12–18 hours | Ensures completion |
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolve the core structure (amide linkage, chlorophenoxy orientation) using single-crystal diffraction (e.g., CCDC-1893314 protocols) .
- Spectroscopy :
- NMR : Assign peaks for the dichlorophenoxy group (δ 7.2–7.8 ppm for aromatic protons) and acetamido moiety (δ 2.1 ppm for CH3).
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and acetic acid O-H stretch (~2500–3000 cm⁻¹) .
Q. What analytical methods validate purity and stability?
- Methodological Answer : Use orthogonal techniques:
- HPLC : Reverse-phase C18 column, 70:30 water:acetonitrile, UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]⁻ ion (expected m/z ~381.2).
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. What toxicokinetic pathways are relevant to this compound, and how do data contradictions arise?
- Methodological Answer : Studies on 2,4-Dichlorophenoxyacetic acid (structurally related) show hepatic metabolism via CYP450 enzymes (e.g., CYP1A2) and renal excretion . Contradictions in toxicity data may stem from:
- Species Differences : Rodents vs. human hepatocyte models.
- Metabolite Variability : Detect sulfated/conjugated derivatives using LC-MS/MS.
- Experimental Design : Address confounding factors (e.g., dose-range-finding in vivo vs. in vitro IC50 values) .
Q. How can computational tools optimize reaction design for derivatives?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways:
- ICReDD Framework : Use reaction path searches to predict feasible routes (e.g., amidation energetics) and prioritize experimental conditions .
- Table : Computational vs. Experimental Yields for Analogous Reactions:
| Derivative | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| 2,4-Dichloro analog | 78 | 72 |
| 4-Fluoro analog | 85 | 81 |
Q. What strategies resolve contradictions in environmental persistence data?
- Methodological Answer : Conduct soil/water half-life studies under controlled conditions:
- Hydrolysis Studies : pH-dependent degradation (pH 5–9) with LC-MS monitoring.
- Microbial Degradation : Use OECD 301B ready biodegradability tests .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., organic carbon content in soil).
Q. How does this compound interact with biomolecular targets (e.g., enzymes)?
- Methodological Answer : Use biophysical assays:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., peroxisome proliferator-activated receptors).
- Docking Simulations : AutoDock Vina to predict binding modes of the dichlorophenoxy moiety in hydrophobic pockets .
Q. What advanced separation techniques purify this compound from complex mixtures?
- Methodological Answer : Employ membrane technologies (e.g., nanofiltration) or preparative SFC (Supercritical Fluid Chromatography) with CO2/ethanol mobile phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
